6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC15811581
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrN |
|---|---|
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | 6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3 |
| Standard InChI Key | OTXAJYKAFJEVEF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCNC2)C=C1Br |
Introduction
Structural and Molecular Characteristics
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the THIQ family, characterized by a bicyclic framework comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. The compound’s distinct features include:
-
Bromine at the 6th position, enhancing electrophilic reactivity and potential halogen bonding with biological targets.
-
Methyl group at the 7th position, influencing steric effects and lipophilicity.
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₂BrN |
| Molecular weight | 226.11 g/mol |
| IUPAC name | 6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline |
| Canonical SMILES | CC1=CC2=C(CCNC2)C=C1Br |
| InChI Key | OTXAJYKAFJEVEF-UHFFFAOYSA-N |
The methyl group’s placement at the 7th position distinguishes this compound from other brominated THIQ isomers (e.g., 6-bromo-4-methyl or 6-bromo-2-methyl derivatives), potentially altering its pharmacokinetic and pharmacodynamic profiles.
Synthetic Routes and Optimization
Bromination of Methyl-Substituted Precursors
A plausible synthesis route involves bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline. While direct methods are sparsely documented, analogous protocols from patent CN103880745A suggest:
-
Precursor preparation: 7-methyl-THIQ is synthesized via cyclization of phenethylamine derivatives.
-
Electrophilic bromination: Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) under controlled conditions .
Critical parameters include:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
-
Catalyst load: 5–10 mol% FeCl₃ to enhance regioselectivity.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity .
Physicochemical Properties and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water, suggesting limited oral bioavailability without formulation aids.
-
Stability: Degrades under prolonged exposure to light or elevated temperatures (>40°C). Recommended storage conditions include inert atmospheres (N₂ or Ar) at 2–8°C.
-
Lipophilicity: Predicted logP ≈ 2.8 (calculated via XLogP3), indicating moderate membrane permeability.
Challenges and Future Directions
-
Synthetic Scalability: Current methods require optimization for industrial-scale production, particularly in minimizing bromination byproducts.
-
Biological Validation: In vitro and in vivo assays are needed to confirm hypothesized activities. Priority targets include:
-
Dopamine receptor binding assays.
-
Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens.
-
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and bromine positions could elucidate key pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume